![molecular formula C18H22IN3O3 B12582356 Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl- CAS No. 646536-33-6](/img/structure/B12582356.png)
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl-: is a synthetic organic compound with the molecular formula C18H22IN3O3. This compound is characterized by the presence of a urea moiety linked to a phenyl group and a hydroxy-iodophenoxy-propyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenol and 3-chloropropanol.
Formation of Intermediate: 2-iodophenol is reacted with 3-chloropropanol in the presence of a base to form 2-iodophenoxypropanol.
Amidation: The intermediate is then reacted with ethylenediamine to form N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-amine.
Final Urea Formation: The final step involves the reaction of the amine intermediate with phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The hydroxy and iodophenoxy groups play a crucial role in these interactions, facilitating hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethyl]-N’-phenyl-
- Urea, N-[2-[[2-hydroxy-3-(2-chlorophenoxy)propyl]amino]ethyl]-N’-phenyl-
Uniqueness
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and specific reactivity patterns. This uniqueness makes it valuable in specialized research applications.
Propriétés
Numéro CAS |
646536-33-6 |
|---|---|
Formule moléculaire |
C18H22IN3O3 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
1-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H22IN3O3/c19-16-8-4-5-9-17(16)25-13-15(23)12-20-10-11-21-18(24)22-14-6-2-1-3-7-14/h1-9,15,20,23H,10-13H2,(H2,21,22,24) |
Clé InChI |
NFHJVIVHOFPIBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)
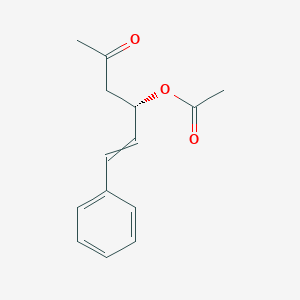

![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
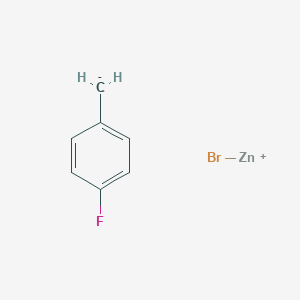
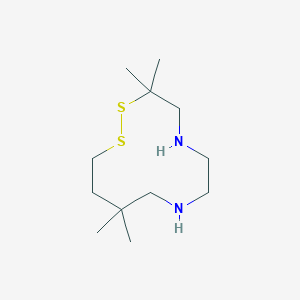
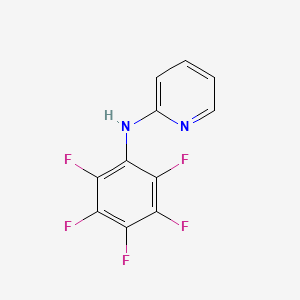
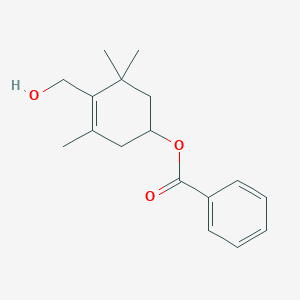
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
